Codeine 6-Methanesulfonate

CAS No.: 22952-80-3

Cat. No.: VC17989589

Molecular Formula: C19H23NO5S

Molecular Weight: 377.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 22952-80-3 |

|---|---|

| Molecular Formula | C19H23NO5S |

| Molecular Weight | 377.5 g/mol |

| IUPAC Name | [(4S,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] methanesulfonate |

| Standard InChI | InChI=1S/C19H23NO5S/c1-20-9-8-19-12-5-7-15(25-26(3,21)22)18(19)24-17-14(23-2)6-4-11(16(17)19)10-13(12)20/h4-7,12-13,15,18H,8-10H2,1-3H3/t12-,13-,15-,18-,19-/m0/s1 |

| Standard InChI Key | VZMWUVNHCHKXJT-QBQAKCNGSA-N |

| Isomeric SMILES | CN1CC[C@]23[C@@H]4[C@@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](C=C4)OS(=O)(=O)C |

| Canonical SMILES | CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)OS(=O)(=O)C |

Introduction

Chemical Identity and Structural Characteristics

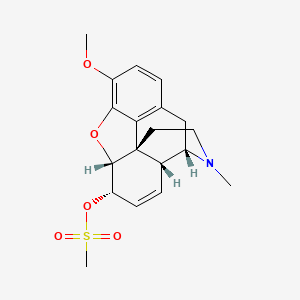

Codeine 6-Methanesulfonate (CAS No. 22952-80-3) is a semi-synthetic derivative of codeine, an opioid alkaloid derived from the opium poppy Papaver somniferum. The compound is formed by the esterification of codeine’s hydroxyl group at the 6-position with methanesulfonic acid, resulting in a sulfonate ester. Its molecular formula is C₁₉H₂₃NO₅S, with a molecular weight of 377.45 g/mol . The structural backbone retains codeine’s morphinan core, with a methanesulfonate group (-OSO₂CH₃) substituting the 6-hydroxyl group (Figure 1).

Table 1: Key Chemical Properties of Codeine 6-Methanesulfonate

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₉H₂₃NO₅S | |

| Molecular Weight | 377.45 g/mol | |

| CAS Registry Number | 22952-80-3 | |

| SMILES Notation | COc1ccc2C[C@H]3[C@@H]4C=CC@H[C@@H]5Oc1c2[C@]45CCN3C | |

| Storage Conditions | -20°C (long-term), room temperature (shipping) |

The stereochemistry of the molecule is critical, as the 6-methanesulfonate group introduces steric and electronic modifications that influence its pharmacokinetic and pharmacodynamic properties compared to parent codeine .

Synthesis and Manufacturing

Codeine 6-Methanesulfonate is synthesized through selective sulfonation of codeine. A plausible pathway involves:

-

Protection of Reactive Groups: Codeine’s 3-methoxy and tertiary amine groups are protected to prevent undesired reactions.

-

Sulfonation at C6: Methanesulfonyl chloride (MsCl) reacts with the 6-hydroxyl group in the presence of a base (e.g., triethylamine), forming the sulfonate ester .

-

Deprotection: Removal of protective groups yields the final product.

This method aligns with solid-phase synthesis techniques described for codeine derivatives, where polymer-supported reagents facilitate efficient purification . Industrial-scale production requires stringent control due to the compound’s status as a controlled substance .

Challenges in Synthesis:

-

Regioselectivity: Ensuring sulfonation occurs exclusively at the 6-position demands precise reaction conditions.

-

Purity Requirements: Residual solvents or unreacted intermediates must be minimized, necessitating advanced chromatography or crystallization steps .

The compound is employed as a reference standard in mass spectrometry and chromatography to quantify codeine and its metabolites in biological samples . Its distinct mass fragmentation pattern (e.g., m/z 377.45 for the molecular ion) aids in differentiating it from structurally similar opioids .

Metabolic Studies

As a prodrug, codeine’s activity relies on CYP2D6-mediated conversion to morphine. The 6-methanesulfonate derivative’s metabolic stability is under investigation to assess its potential as a controlled-release analgesic . Preliminary studies suggest the sulfonate group slows hepatic metabolism, prolonging half-life compared to codeine .

Structural Probes

The methanesulfonate moiety’s electronegativity and bulk are used to study opioid receptor binding dynamics. Molecular docking simulations indicate altered interactions with the μ-opioid receptor’s extracellular loop compared to codeine .

| Parameter | Detail | Source |

|---|---|---|

| Toxicity | LD₅₀ (rat, oral): Not established; presumed similar to codeine | |

| Storage | -20°C in airtight, light-resistant containers | |

| Regulatory Status | Requires DEA licensing for possession |

Risks:

-

Respiratory Depression: Shared with all opioids, necessitating dose titration.

-

Dependence: Chronic use may lead to tolerance and withdrawal symptoms .

Future Directions and Research Gaps

Current studies focus on:

-

Prodrug Optimization: Enhancing bioavailability through co-crystallization or nanoparticle delivery systems.

-

Receptor Selectivity: Modifying the sulfonate group to target peripheral opioid receptors, reducing central nervous system side effects .

Unresolved Questions:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume